molecular formula C15H26O9 B14895703 I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl

I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl

Cat. No.: B14895703
M. Wt: 350.36 g/mol
InChI Key: IXCVCNLRVJBMIS-UXXRCYHCSA-N
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Description

I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl: is a synthetic compound with the molecular formula C15H26O9 and a molecular weight of 350.36 g/mol . This compound is characterized by its glucopyranoside structure, which is a glucose molecule bound to another molecule through a glycosidic bond. The presence of the propynyl and ethoxy groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

The synthesis of I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl involves multiple steps. The general synthetic route includes:

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl has several scientific research applications:

Mechanism of Action

The mechanism of action of I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl involves its interaction with molecular targets through its functional groups. The glucopyranoside moiety can interact with enzymes and proteins, while the propynyl and ethoxy groups can participate in various chemical reactions. These interactions can modulate biological pathways and processes, making the compound useful in research and development .

Comparison with Similar Compounds

Similar compounds to I_a_-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl include other glucopyranoside derivatives with different substituents. These compounds may have variations in their functional groups, leading to differences in their chemical reactivity and applications. For example:

    β-D-Glucopyranoside, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]ethyl: Similar structure but with a different stereochemistry.

    α-D-Glucopyranoside derivatives: Variations in the glycosidic bond configuration.

    Other ethoxylated glucopyranosides: Differences in the length and type of ethoxy chains.

Properties

Molecular Formula

C15H26O9

Molecular Weight

350.36 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]oxane-3,4,5-triol

InChI

InChI=1S/C15H26O9/c1-2-3-20-4-5-21-6-7-22-8-9-23-15-14(19)13(18)12(17)11(10-16)24-15/h1,11-19H,3-10H2/t11-,12-,13+,14-,15-/m1/s1

InChI Key

IXCVCNLRVJBMIS-UXXRCYHCSA-N

Isomeric SMILES

C#CCOCCOCCOCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

C#CCOCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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